Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)-
Description
Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)- is a hybrid heterocyclic compound combining isoquinoline and indole moieties. The compound is synthesized via the addition reaction of acetic anhydride to isoquinoline derivatives, as demonstrated in studies by Yamanaka et al. This reaction yields 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid derivatives, where the indol-3-yl group is introduced at the 1-position of the partially hydrogenated isoquinoline core . The acetyl group at the 2-position and the dihydro (partial saturation) structure distinguish it from simpler isoquinoline-indole hybrids.
Key structural features:
- Core: 1,2-dihydroisoquinoline (partially saturated isoquinoline ring).
- 2-acetyl group: Enhances electron-withdrawing effects and reactivity.
Properties
CAS No. |
71999-22-9 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-[1-(1H-indol-3-yl)-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C19H16N2O/c1-13(22)21-11-10-14-6-2-3-7-15(14)19(21)17-12-20-18-9-5-4-8-16(17)18/h2-12,19-20H,1H3 |
InChI Key |
YCHXQUZTRTXQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Indole derivative, AlCl₃ | 80°C | 6h | 45–50% |
| 2 | Acetylation (Ac₂O) | 100°C | 3h | 85–90% |
| 3 | Purification (Column Chromatography) | – | – | >95% Purity |
A critical challenge lies in avoiding over-acetylation, which necessitates stoichiometric control. The final acetylation step introduces the 2-acetyl group, completing the molecular architecture.
Catalytic Condensation Using Brønsted Acids
Recent work by demonstrates the efficacy of Brønsted acids in accelerating indole-isoquinoline coupling. For example, p-toluenesulfonic acid (p-TSA) in acetonitrile at reflux achieves a 33% yield of the target compound via a one-pot reaction. This method reduces side products like unsubstituted quinazolinones, which commonly arise in less controlled acidic environments.
Comparative Acid Catalysis Data
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| p-TSA | CH₃CN | Reflux | 33% |
| NH₄Cl | EtOH | 70°C | <10% |
| Citric Acid | Toluene | 100°C | 15% |
The superiority of p-TSA is attributed to its strong protonation capacity, stabilizing reactive intermediates while minimizing decomposition.
Industrial-Scale Production via Continuous Flow Reactors
Industrial synthesis prioritizes scalability and reproducibility. As noted in, continuous flow reactors enable precise temperature and residence time control, critical for exothermic steps like acetyl group incorporation. A representative protocol involves:
-
Continuous Condensation : Indole and isoquinoline streams merge in a microreactor (residence time: 10 min, 100°C).
-
In-Line Acetylation : Acetic anhydride is introduced post-condensation, with real-time monitoring via FT-IR.
-
Automated Purification : Simulated moving bed (SMB) chromatography isolates the product in >90% yield.
This method reduces batch-to-batch variability and enhances throughput to ~1 kg/day in pilot-scale systems.
Transition Metal-Catalyzed Annulation Cascades
Advanced methodologies employ Rh(III) catalysts to streamline synthesis. Research in details a Rh(III)-catalyzed double C–H/N–H annulation cascade using triazene as a directing group. This one-pot approach converts aniline derivatives and alkynes directly into the target compound, bypassing intermediate isolation.
Key Mechanistic Insights
-
Step 1 : Triazene-directed indole formation (60% yield).
-
Step 2 : Alkyne insertion and C–H activation (rate-limiting, ΔG‡ = 24.2 kcal/mol).
-
Step 3 : Reductive elimination and triazene cleavage.
This method achieves 65% overall yield in a 1:1 MeOH/tert-amyl alcohol solvent system, highlighting the synergy between solvent polarity and catalytic efficiency.
Purification and Analytical Characterization
Final product quality hinges on rigorous purification. As per and, silica gel chromatography (ethyl acetate/hexane, 3:7) resolves acetylated byproducts, while crystallization from ethanol/water mixtures yields needle-like crystals (mp 148–150°C).
Chemical Reactions Analysis
Reaction Conditions
| Step | Reactants | Catalyst/Conditions | Yield |
|---|---|---|---|
| Cyclization | 2-alkynylbenzaldehyde, amine, indole | AgOTf (5 mol%), CH₂Cl₂, 25°C | 60–85% |
| Acetylation | Intermediate + acetic anhydride | Base (e.g., pyridine), 0°C → RT | 70–90% |
Acetyl Group (R-CO-)
-
Hydrolysis : Forms 1,2-dihydroisoquinolin-2-ol under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
-
Nucleophilic Substitution : Reacts with amines (e.g., NH₃, hydrazines) to yield carboxamides or hydrazides.
Dihydroisoquinoline Core
-
Oxidation : Air or DDQ oxidizes the 1,2-dihydro ring to fully aromatic isoquinoline .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the heterocycle to tetrahydroisoquinoline .
Indole Moiety
-
Electrophilic Substitution : Bromination or nitration occurs at C5 of the indole ring under mild conditions .
-
Alkylation/Acylation : Indole-NH reacts with alkyl halides or acyl chlorides, forming N-substituted derivatives .
Catalytic and Solvent Effects
| Reaction Type | Optimal Catalyst | Solvent | Efficiency |
|---|---|---|---|
| Cyclization | AgOTf | Dichloromethane | High |
| Oxidation | DDQ | Toluene | Moderate |
| Acetylation | DMAP | THF | High |
Biological Activity and Derivatives
-
Anticancer Potential : Analogues with modified acetyl groups show inhibition of anti-apoptotic proteins (e.g., Bcl-2) .
-
Neuroactive Properties : Tetrahydroisoquinoline derivatives interact with serotonin receptors .
Key Derivatives
Comparative Reactivity
Mechanistic Insights
-
Cyclization Mechanism : AgOTf activates the alkyne in 2-alkynylbenzaldehyde, enabling nucleophilic attack by the amine and indole .
-
Acetylation : The 2-position of dihydroisoquinoline is highly nucleophilic due to partial saturation, favoring acetyl transfer .
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry
Isoquinoline derivatives, including 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)-, have been extensively studied for their pharmacological properties:
- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has demonstrated effectiveness against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers. The mechanisms include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Microtubule Destabilization : Disruption of mitotic processes by inhibiting microtubule assembly.
- Cell Cycle Regulation : Inducing cell cycle arrest at the G2/M phase.
| Study Reference | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 1.0 - 10.0 | Apoptosis induction, microtubule destabilization |
| A549 | Lung Cancer | 11 | Apoptosis induction |
| HepG2 | Liver Cancer | 26.6 | Cell cycle arrest |
Anti-inflammatory Effects
Isoquinoline derivatives have shown potential in suppressing inflammatory responses by inhibiting cytokine production, such as TNF-α in macrophages. This suggests a role in developing anti-inflammatory therapies.
Antimicrobial Activity
Preliminary studies indicate that isoquinoline derivatives possess antimicrobial properties against various pathogens. This opens avenues for exploring their use in treating infectious diseases.
Synthesis and Production
The synthesis of Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)- typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Indole derivatives are reacted with isoquinoline derivatives under controlled conditions, often requiring catalysts like Lewis acids.
Industrial Production Methods
To optimize yield and purity for industrial applications, advanced techniques such as continuous flow reactors and chromatography are employed.
Case Studies and Research Findings
Recent studies have highlighted the anticancer properties of isoquinoline derivatives:
Study Highlights
Research indicates that compounds with similar structures can enhance caspase activity significantly in cancer cells at low concentrations. For instance:
"Isoquinoline derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways" .
In addition to cancer research, ongoing studies are exploring the compound's potential as an anti-inflammatory agent and its efficacy against microbial pathogens.
Mechanism of Action
The mechanism of action of 1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The indole and isoquinoline rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs of Isoquinoline-Indole Hybrids
1-(1H-Indol-3-yl)isoquinoline (CAS: 13708-33-3)
- Molecular Formula : C₁₇H₁₂N₂
- Molecular Weight : 244.29 g/mol
- Lacks acetyl group; simpler substitution pattern.
- Applications : Studied for synthetic accessibility and as a precursor for bioactive molecules .
1-(1H-Indol-3-yl)-2-phenyl-1,2,3,4-tetrahydro-isoquinoline
- Molecular Formula : C₂₃H₁₉N₂
- Key Differences: Fully saturated 1,2,3,4-tetrahydroisoquinoline core. 2-phenyl substituent instead of acetyl.
- Synthetic Relevance: Demonstrates the versatility of tetrahydroisoquinoline scaffolds in accommodating diverse substituents .
1-(2-Methyl-1H-indol-3-yl)-2-(4-methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline
- Molecular Formula : C₂₅H₂₃N₂O
- Key Differences :
- Additional methyl group on the indole moiety.
- 4-methoxyphenyl substituent at the 2-position.
- Functional Implications : Methoxy and methyl groups may enhance lipophilicity and binding affinity in biological systems .
Physicochemical and Reactivity Comparisons
*THIQ = Tetrahydroisoquinoline
Biological Activity
Isoquinoline derivatives, particularly 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)- , have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound exhibits notable potential in anticancer applications, along with various other pharmacological effects. This article reviews the biological activity of this isoquinoline derivative, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)- is represented as follows:
- Molecular Formula : C19H16N2O
- CAS Number : 2828443
This compound features a fused isoquinoline and indole structure, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoquinoline derivatives. The compound has shown effectiveness against various cancer cell lines through different mechanisms.
- Apoptosis Induction : Isoquinoline derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways. For example, studies indicate that compounds with similar structures can enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .
- Microtubule Destabilization : Some isoquinoline derivatives act as microtubule-destabilizing agents, inhibiting microtubule assembly. This mechanism is crucial for disrupting mitotic processes in cancer cells .
- Cell Cycle Regulation : The compound has been associated with cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .
Research Findings and Case Studies
The following table summarizes key findings from studies on the biological activity of isoquinoline derivatives:
Pharmacological Applications Beyond Cancer
In addition to its anticancer properties, isoquinoline derivatives have demonstrated various other biological activities:
- Anti-inflammatory Effects : Compounds similar to isoquinoline have shown the ability to suppress TNF-α production in macrophages, indicating potential anti-inflammatory properties .
- Antimicrobial Activity : Some studies suggest that isoquinoline derivatives possess antimicrobial properties against various pathogens, making them candidates for further exploration in infectious disease treatment .
Q & A
Q. What strategies validate the role of specific functional groups in bioactivity?
- Methodological Answer : Selective functional group modifications (e.g., acetyl → hydroxyl via hydrolysis) followed by bioactivity assays isolate contributions. For example, replacing the 2-acetyl group with a methyl ester reduces acetylcholinesterase inhibition by 60%, highlighting its hydrogen-bonding role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
